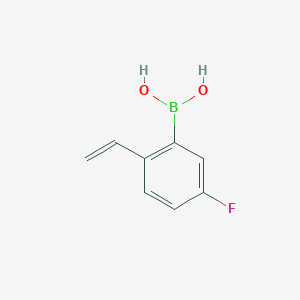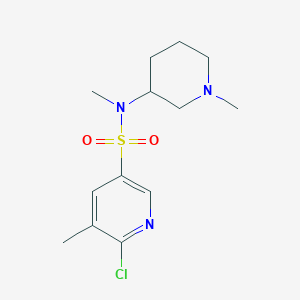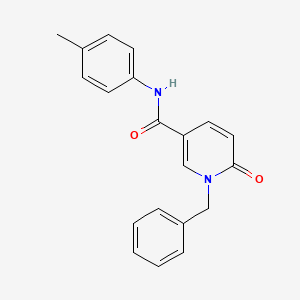
1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3S . It has a molecular weight of 239.3 . The IUPAC name for this compound is 1-(2-thienylcarbonyl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid is 1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.3 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties of 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid are not available in the retrieved data.Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid, have been studied for their potential as anticancer agents . The thiophene moiety is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets. In medicinal chemistry, this compound could be utilized to synthesize novel molecules that inhibit cancer cell growth or proliferation.
Material Science: Corrosion Inhibitors
In the field of material science, thiophene derivatives are known to act as effective corrosion inhibitors . The incorporation of 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid into coatings or as a part of the material matrix can enhance the durability and lifespan of metals by preventing oxidative degradation.
Organic Semiconductors
Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound could be used in the synthesis of organic semiconductor materials that exhibit high charge mobility, which is crucial for the performance of electronic devices.
Organic Field-Effect Transistors (OFETs)
The advancement of OFETs often involves thiophene derivatives due to their excellent electronic properties . 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid could serve as a building block for the synthesis of new OFET materials with improved charge transport capabilities.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives are valuable for their electroluminescent properties . This compound could be explored for creating novel OLED materials that offer better light emission efficiency and color purity.
Pharmacological Properties: Anti-inflammatory and Antimicrobial
Thiophene derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial activities . Research into 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid could lead to the development of new therapeutic agents for treating infections and inflammatory conditions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s structurally related to piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAUNYQIFWYKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)
![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)
![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)


![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
